Cas no 83408-78-0 (((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester)

((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester structure
83408-78-0 structure
Product name:((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester
CAS No:83408-78-0
MF:C16H15N3OS
MW:297.374801874161
CID:988846
PubChem ID:3068384

((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester Chemical and Physical Properties

Names and Identifiers

    • ((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester
    • S-(1H-benzimidazol-2-yl) 2-(3-methylanilino)ethanethioate
    • 83408-78-0
    • DTXSID20232326
    • BRN 4518988
    • Ethanethioic acid, ((3-methylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
    • Inchi: InChI=1S/C16H15N3OS/c1-11-5-4-6-12(9-11)17-10-15(20)21-16-18-13-7-2-3-8-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19)
    • InChI Key: FPMROOZKVXFRJE-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2

Computed Properties

  • Exact Mass: 297.09358328g/mol
  • Monoisotopic Mass: 297.09358328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.1Ų
  • XLogP3: 4.2

((3-Methylphenyl)amino)ethanethioic acid S-1H-benzimidazol-2-yl ester Related Literature

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